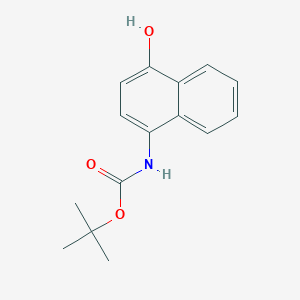

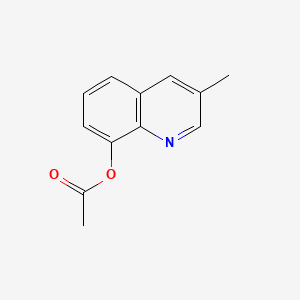

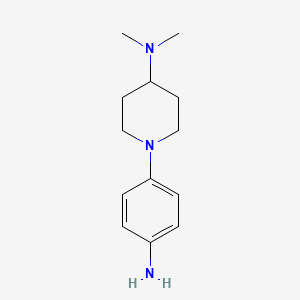

tert-Butyl (4-hydroxynaphthalen-1-yl)carbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Tert-Butyl (4-hydroxynaphthalen-1-yl)carbamate (TBHC) is a compound of interest due to its wide range of applications in both scientific research and industrial processes. TBHC is a highly versatile compound that can be used as a reactant, a catalyst, or a reagent in a variety of processes. It is also used as an intermediate in the synthesis of other compounds, and it can be used to modify the properties of other compounds. TBHC is an important reagent in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

科学的研究の応用

Synthesis and Biomedical Applications

Synthesis of Natural Product Analogues : tert-Butyl (4-hydroxynaphthalen-1-yl)carbamate derivatives have been used in the synthesis of compounds like jaspine B, a natural product isolated from sponges showing cytotoxic activity against various human carcinoma cell lines. The synthesis involves multiple steps including esterification, protection, and reduction processes (Tang et al., 2014).

Synthesis of Biologically Active Compounds : Another study demonstrates the synthesis of tert-Butyl 5-amino-4 ((2-(dimethylamino) ethyl) (methyl) amino) -2-methoxyphenyl) carbamate, a key intermediate in the production of biologically active compounds like osimertinib (AZD9291) (Zhao et al., 2017).

Organic Photovoltaic Materials

- Organic Photovoltaic Applications : This compound has also been used in the production of organic photovoltaic materials. For instance, a derivative, tert-Butyl bis(4′-(hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate, was synthesized for developing new donor building blocks for organic photovoltaic applications (Chmovzh & Rakitin, 2021).

Medicinal Chemistry and Organic Synthesis

Enantioselective Synthesis for Medicinal Chemistry : The compound has been instrumental in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, serving as a critical intermediate in medicinal chemistry (Ober et al., 2004).

Chiral Organoselenanes and Organotelluranes Synthesis : The enzymatic kinetic resolution of tert-butyl 2-(1-hydroxyethyl)phenylcarbamate was studied for the production of chiral organoselenanes and organotelluranes, highlighting its importance in the development of asymmetric synthetic methods (Piovan et al., 2011).

Other Chemical Synthesis Applications

Synthesis of Nitrone Equivalents : tert-Butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been synthesized from aldehydes and tert-butyl N-hydroxycarbamate, acting as N-(Boc)-protected nitrones in reactions with organometallics. This showcases their versatility as building blocks in organic synthesis (Guinchard et al., 2005).

Diels-Alder Reaction : The compound has also been used in Diels-Alder reactions, further emphasizing its utility in complex organic synthesis processes (Padwa et al., 2003).

将来の方向性

Carbamates, including “tert-Butyl (4-hydroxynaphthalen-1-yl)carbamate”, have an important role in modern drug discovery and medicinal chemistry . They are part of many drugs and prodrugs approved for the treatment of various diseases. Future research may focus on exploring new therapeutic applications of carbamates and improving their synthesis methods .

特性

IUPAC Name |

tert-butyl N-(4-hydroxynaphthalen-1-yl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO3/c1-15(2,3)19-14(18)16-12-8-9-13(17)11-7-5-4-6-10(11)12/h4-9,17H,1-3H3,(H,16,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDVXBLGVBZJTCC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=C(C2=CC=CC=C21)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70448511 |

Source

|

| Record name | tert-Butyl (4-hydroxynaphthalen-1-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70448511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

285984-22-7 |

Source

|

| Record name | tert-Butyl (4-hydroxynaphthalen-1-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70448511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3H-benzo[f]chromene-2-carbaldehyde](/img/structure/B1279037.png)

![2-[(Benzenesulfonyl)methyl]aniline](/img/structure/B1279040.png)